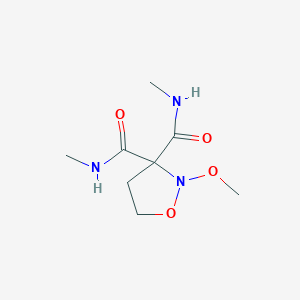

2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

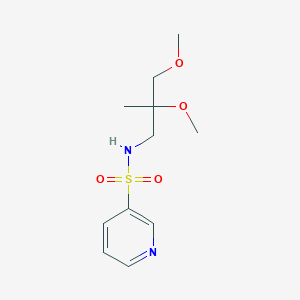

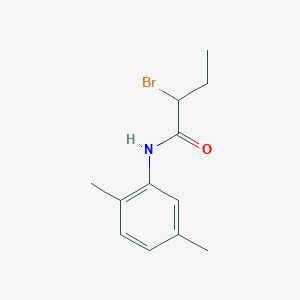

2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide is a chemical compound that contains a total of 30 bonds, including 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, and 2 secondary amides (aliphatic) .

Synthesis Analysis

The synthesis of 2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide involves reactions catalyzed by Lewis acids . The acid-catalyzed 1,2-rearrangement of 2-methoxy-isoxazolidine-2,3-dicarboxylic acid ester with migration of the ester group to the N atom is a key step in the synthesis .Molecular Structure Analysis

The molecular structure of 2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide includes a five-membered ring and two secondary amides . It also contains 2 double bonds and 3 rotatable bonds .Chemical Reactions Analysis

The chemical reactions of 2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide are influenced by the presence of an external nucleophile or a reducing agent . The reaction is suppressed in the presence of these substances .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

This compound, with its complex structure that includes secondary amides and a five-membered ring , is likely to be a target for pharmaceutical research . Its unique chemical properties could make it a candidate for drug development, particularly as a building block for creating novel pharmaceuticals that require specific spatial configurations.

Material Science

The presence of multiple bonds and rotatable bonds suggests that this compound could be used in material science for the development of new polymers or as a monomer for creating complex polymer structures . Its molecular flexibility might be advantageous in creating materials with specific mechanical properties.

Biochemistry

In biochemistry, the compound’s secondary amides could be of interest for enzyme-substrate interaction studies . Understanding how these functional groups interact with biological macromolecules can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors.

Organic Synthesis

As a reagent, this compound could be used in organic synthesis to introduce specific functional groups into larger molecules . Its reactive sites could be exploited to create a wide variety of derivatives, which can then be used for further chemical transformations.

Analytical Chemistry

In analytical chemistry, this compound could serve as a standard or a reagent in chromatography or spectrometry methods . Its distinct chemical signature would make it useful for calibrating instruments or as a comparison standard in quantitative analyses.

Agricultural Chemistry

The compound’s potential bioactivity makes it a candidate for the development of new agrochemicals . Its structure could be the basis for creating pesticides or herbicides with novel modes of action.

Environmental Science

In environmental science, the study of this compound’s degradation products and their environmental impact could be significant . Understanding its breakdown pathways can help in assessing its long-term effects on ecosystems.

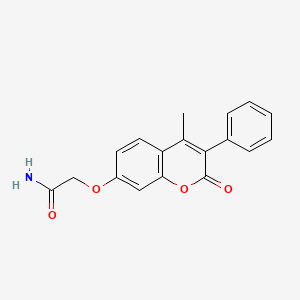

Fluorescence Sensing

The compound could be explored for use in fluorescence sensing applications. The guest-encapsulation strategy in metal–organic frameworks (MOFs) is a promising area where such compounds can be integrated for ratiometric fluorescence sensing and visible detection applications .

Wirkmechanismus

Target of Action

It’s known that the compound undergoes reactions catalyzed by lewis acids .

Mode of Action

The compound exhibits a synchronous mechanism of the acid-catalyzed 1,2-rearrangement with migration of the ester group to the N atom . The reaction is suppressed in the presence of an external nucleophile or a reducing agent .

Eigenschaften

IUPAC Name |

2-methoxy-3-N,3-N'-dimethyl-1,2-oxazolidine-3,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-9-6(12)8(7(13)10-2)4-5-15-11(8)14-3/h4-5H2,1-3H3,(H,9,12)(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSTVCRLGBGGGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCON1OC)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-isoxazolidine-3,3-dicarboxylic acid bis-methylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,7-Trimethyl-6-[3-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2859820.png)

![[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2859821.png)

![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2859823.png)

![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2859828.png)

![N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2859832.png)

![3-(benzenesulfonyl)-7-chloro-N-propan-2-yltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859836.png)

![(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B2859837.png)